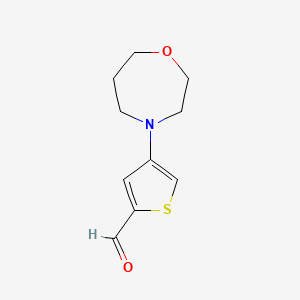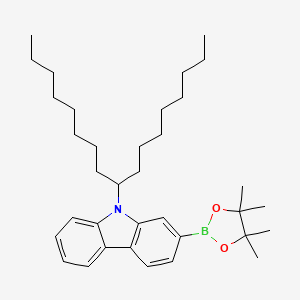
2-Iodo-3-methyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-3-methyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methyl-1H-pyrrole typically involves the iodination of 3-methyl-1H-pyrrole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-Iodo-3-methyl-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
科学的研究の応用
2-Iodo-3-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and natural product analogs.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the synthesis of dyes, pigments, and other materials with specific electronic properties.
作用機序
The mechanism of action of 2-Iodo-3-methyl-1H-pyrrole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological macromolecules. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.
類似化合物との比較
3-Methyl-1H-pyrrole: Lacks the iodine substituent, making it less reactive in certain types of chemical reactions.
2-Iodo-1H-pyrrole: Lacks the methyl group, which can affect its physical and chemical properties.
2-Bromo-3-methyl-1H-pyrrole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 2-Iodo-3-methyl-1H-pyrrole is unique due to the presence of both iodine and a methyl group, which confer distinct reactivity and potential for diverse applications. The iodine atom’s size and electronegativity can significantly influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C5H6IN |
|---|---|
分子量 |
207.01 g/mol |
IUPAC名 |
2-iodo-3-methyl-1H-pyrrole |
InChI |
InChI=1S/C5H6IN/c1-4-2-3-7-5(4)6/h2-3,7H,1H3 |
InChIキー |
MXVUPPXMEXUMPV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13150321.png)

![tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13150350.png)
